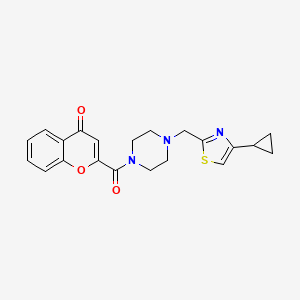
2-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies.
Scientific Research Applications
Antitumor Activity
Studies have synthesized various chromene and piperazine conjugates, demonstrating significant antitumor activities. For example, substituted 2-amino-4H-chromene derivatives have been evaluated against human breast cancer cell lines and showed better anti-proliferative activities compared to curcumin. Molecular docking studies suggested good binding affinity with Bcl-2 protein, indicating potential utility in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Synthesis and Characterization
Efficient multi-component synthesis methods under mild conditions have been developed for compounds incorporating chromene, pyrimidine, and piperazine moieties. These methods enable the synthesis of compounds with potential bioactivities, including antitumor effects. The structure-activity relationship (SAR) analysis indicated that certain moieties enhance anti-proliferative activities (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
Apoptotic Induction in Cancer Therapy
Compounds with benzochromene derivatives have been synthesized and tested for their cytotoxic potencies against colorectal cancer cell lines. These studies have indicated the potential of chromene derivatives to induce apoptosis through the modulation of pro- and anti-apoptotic gene expressions, suggesting their value in colon cancer treatment (Hanifeh Ahagh et al., 2019).
Antimicrobial Activity
Research on triazole derivatives linked with chromene and piperazine moieties has shown promising antimicrobial activities. The synthesis of these compounds involves reacting various ester ethoxycarbonylhydrazones with primary amines, resulting in molecules with good to moderate activities against several microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition for Therapeutic Applications
Piperazine derivatives have been explored for their central pharmacological activities, particularly in the context of therapeutic tools for antipsychotic, antidepressant, and anxiolytic drugs. The exploration of these derivatives underscores the broader potential of piperazine-containing compounds in various therapeutic domains (Brito, Moreira, Menegatti, & Costa, 2018).
properties
IUPAC Name |
2-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)21(26)24-9-7-23(8-10-24)12-20-22-16(13-28-20)14-5-6-14/h1-4,11,13-14H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIDOPPEWLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


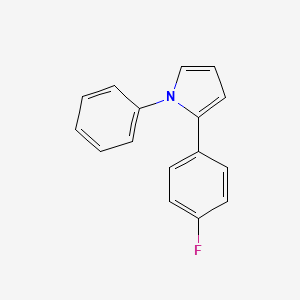

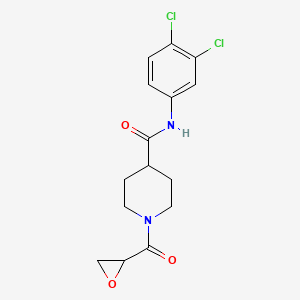
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)

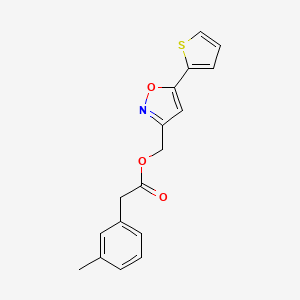
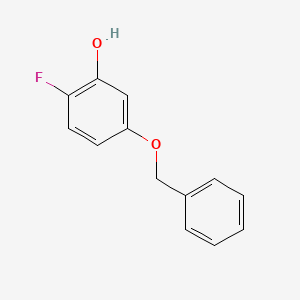
![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)
![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)
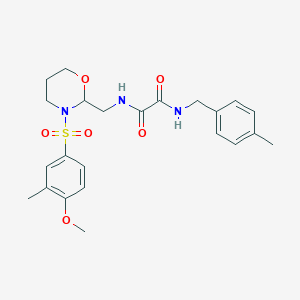
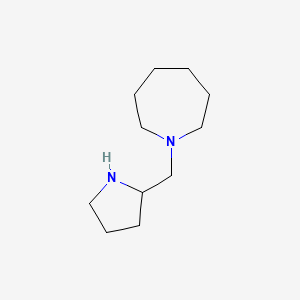
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2741224.png)